Bis(1,3-dibutylbarbituric acid) trimethine oxonol
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Overview
Description
Bis(1,3-dibutylbarbituric acid) trimethine oxonol is a chemical compound known for its application as a membrane potential dye. It is used to monitor changes in the plasma membrane potential, making it valuable in various scientific research fields, including high throughput screening .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with a trimethine oxonol precursor. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dibutylbarbituric acid) trimethine oxonol primarily undergoes reactions related to its function as a membrane potential dye. These include:
Binding Reactions: The compound binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift upon depolarization.
Fluorescence Changes: Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence.
Common Reagents and Conditions
Common reagents used with this compound include high-quality anhydrous DMSO or ethanol to prepare stock solutions. The compound is typically dissolved in these solvents to achieve a stock concentration of up to 1 mM .
Major Products Formed
The major products formed from reactions involving this compound are primarily related to its binding interactions with cellular components, leading to changes in fluorescence properties .
Scientific Research Applications
Bis(1,3-dibutylbarbituric acid) trimethine oxonol has several scientific research applications:
Chemistry: Used as a membrane potential dye to study changes in plasma membrane potential.
Biology: Employed in high throughput screening to monitor cellular responses to various stimuli.
Medicine: Utilized in diagnostic assays to detect changes in membrane potential in medical research.
Industry: Applied in the manufacturing of diagnostic assays and other related products.
Mechanism of Action
The mechanism of action of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves its function as a slow-response potential-sensitive probe. The compound enters depolarized cells, binds to intracellular proteins or membranes, and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence .
Comparison with Similar Compounds
Similar Compounds
Bis(1,3-diethylthiobarbituric acid) trimethine oxonol: Similar in structure and function, used as a membrane potential dye.
3,3’-Dipropylthiadicarbocyanine iodide: Another membrane potential dye with similar applications.
3,3’-Dihexyloxacarbocyanine iodide: Used for measuring plasma membrane potentials, similar to Bis(1,3-dibutylbarbituric acid) trimethine oxonol.
Uniqueness
This compound is unique due to its high sensitivity and specificity for measuring changes in plasma membrane potential. Its ability to exhibit enhanced fluorescence and a red spectral shift upon depolarization makes it superior to other dyes for certain applications .
Properties
Molecular Formula |
C33H42N6O10 |
---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |
InChI Key |
LOIXQLQVWJDLBX-TWGYAANKSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)/C=C/C=C\3/C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origin of Product |
United States |
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